SBI-477 analog, specifically known as SBI-993, is a synthetic compound that serves as a potent inhibitor of the transcription factor MondoA. This compound has garnered attention due to its ability to enhance insulin signaling and improve glucose uptake in human skeletal myocytes. The compound is primarily utilized in scientific research, particularly in studies focusing on metabolic regulation and insulin resistance. Its structural modifications compared to the parent compound, SBI-477, confer enhanced pharmacokinetic properties that facilitate its use in vivo.
SBI-993 is derived from SBI-477, which was identified through high-throughput chemical biology screening aimed at discovering small molecules that affect lipid metabolism and glucose homeostasis. It falls under the category of small-molecule probes used in biochemical research. The compound is classified as a MondoA inhibitor, influencing pathways related to lipid synthesis and insulin signaling.
The synthesis of SBI-993 involves multiple steps starting from commercially available materials. Key stages include:
Industrial production mirrors these synthetic routes but is optimized for higher yields and cost-effectiveness, utilizing advanced purification methods like high-performance liquid chromatography (HPLC) for quality control.
The molecular formula of SBI-993 is , with a molecular weight of approximately 453.5 g/mol. The structural representation includes:
This structure indicates the presence of a thiazole ring, morpholine moiety, and various aromatic groups that contribute to its biological activity.
SBI-993 undergoes several chemical reactions:
These reactions yield various derivatives with potential modifications in their pharmacological profiles.
SBI-993 enhances insulin signaling by inhibiting MondoA, which regulates glucose metabolism. This inhibition leads to:
The activation of downstream signaling events results in increased phosphorylation of key proteins involved in metabolic regulation.
The physical properties of SBI-993 include:
Chemical properties include:
These properties are crucial for its application in research settings.
SBI-993 is primarily used in scientific research focused on metabolic disorders, particularly those related to insulin resistance and diabetes. Its ability to modulate glucose uptake makes it a valuable tool for investigating cellular pathways involved in lipid metabolism and energy homeostasis. Additionally, its potential therapeutic implications warrant further exploration in preclinical studies aimed at developing treatments for metabolic diseases.
CAS No.: 14970-71-9
CAS No.: 11104-40-8
CAS No.: 170242-21-4
CAS No.: 1823362-29-3
CAS No.: 116296-75-4